5-Chloro-6-methyl-1H-benzo[d]imidazol-2(3H)-one
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Overview
Description
5-Chloro-6-methyl-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic aromatic compound belonging to the benzimidazole family. Benzimidazoles are known for their wide range of biological activities and are used in various pharmaceutical applications. The presence of chlorine and methyl groups in this compound enhances its chemical properties, making it a valuable molecule for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-methyl-1H-benzo[d]imidazol-2(3H)-one typically involves the condensation of o-phenylenediamine with appropriate aldehydes or ketones, followed by cyclization and chlorination reactions. One common method includes the reaction of 4-chloro-2-nitroaniline with acetic anhydride, followed by reduction and cyclization to form the benzimidazole core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification steps, including recrystallization and chromatography, are crucial to obtain high-purity products suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-methyl-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols, alkoxides
Major Products Formed
Oxidation: N-oxides
Reduction: Reduced benzimidazole derivatives
Substitution: Substituted benzimidazole derivatives
Scientific Research Applications
5-Chloro-6-methyl-1H-benzo[d]imidazol-2(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and antiviral activities.
Mechanism of Action
The mechanism of action of 5-Chloro-6-methyl-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. The compound can also interact with DNA or RNA, affecting gene expression and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1H-benzimidazole
- 6-Methyl-1H-benzimidazole
- 2-Chloro-1H-benzimidazole
Uniqueness
5-Chloro-6-methyl-1H-benzo[d]imidazol-2(3H)-one is unique due to the presence of both chlorine and methyl groups, which confer distinct chemical and biological properties. The chlorine atom enhances its reactivity in substitution reactions, while the methyl group can influence its lipophilicity and binding affinity to molecular targets .
Properties
CAS No. |
683240-81-5 |
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Molecular Formula |
C8H5ClN2O |
Molecular Weight |
180.59 g/mol |
IUPAC Name |
5-chloro-6-methylbenzimidazol-2-one |
InChI |
InChI=1S/C8H5ClN2O/c1-4-2-6-7(3-5(4)9)11-8(12)10-6/h2-3H,1H3 |
InChI Key |
YRPBRNDMTFUPRM-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1Cl)NC(=O)N2 |
Canonical SMILES |
CC1=CC2=NC(=O)N=C2C=C1Cl |
solubility |
not available |
Origin of Product |
United States |
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